molecular formula C23H19NO2 B14417960 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one CAS No. 84197-54-6

4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one

Cat. No.: B14417960
CAS No.: 84197-54-6
M. Wt: 341.4 g/mol
InChI Key: QELLNKDVZUCCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and two phenyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one typically involves the reaction of benzoyl chloride with 3-methyl-1,4-diphenylazetidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone

Comparison: Compared to similar compounds, 4-Benzoyl-3-methyl-1,4-diphenylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical properties and reactivity. Its benzoyl and diphenyl groups contribute to its stability and potential biological activities, making it a valuable compound in various research fields .

Properties

CAS No.

84197-54-6

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

4-benzoyl-3-methyl-1,4-diphenylazetidin-2-one

InChI

InChI=1S/C23H19NO2/c1-17-22(26)24(20-15-9-4-10-16-20)23(17,19-13-7-3-8-14-19)21(25)18-11-5-2-6-12-18/h2-17H,1H3

InChI Key

QELLNKDVZUCCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.